molecular formula C10H10N2O2 B13003580 2,3-dimethyl-2H-indazole-7-carboxylic acid

2,3-dimethyl-2H-indazole-7-carboxylic acid

Cat. No.: B13003580
M. Wt: 190.20 g/mol
InChI Key: YJZYVUZOVDXUEZ-UHFFFAOYSA-N
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Description

2,3-Dimethyl-2H-indazole-7-carboxylic acid is a heterocyclic compound that belongs to the indazole family. Indazoles are known for their diverse biological activities and are commonly found in various pharmaceuticals and agrochemicals. The unique structure of this compound makes it a valuable compound for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,3-dimethyl-2H-indazole-7-carboxylic acid typically involves the cyclization of appropriate precursors. One common method includes the reaction of 2-azidobenzaldehydes with amines under catalyst-free and solvent-free conditions . Another approach involves the Cu(OAc)2-catalyzed reaction of 2-(methylamino)benzonitrile with an organometallic reagent to form N-H ketimine species, followed by cyclization under an oxygen atmosphere .

Industrial Production Methods: Industrial production of this compound often employs transition metal-catalyzed reactions due to their efficiency and high yields. Methods such as Cu2O-mediated cyclization and Ag-catalyzed nitration-annulation are commonly used .

Chemical Reactions Analysis

Types of Reactions: 2,3-Dimethyl-2H-indazole-7-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides.

    Substitution: Electrophilic and nucleophilic substitution reactions are common, especially at the indazole ring.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products Formed:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated indazole derivatives.

Mechanism of Action

The mechanism of action of 2,3-dimethyl-2H-indazole-7-carboxylic acid involves its interaction with various molecular targets and pathways. The compound can inhibit specific enzymes or receptors, leading to its biological effects. For example, it may act as an inhibitor of phosphoinositide 3-kinase δ, which is involved in respiratory diseases . The exact pathways and molecular targets can vary depending on the specific application and derivative of the compound.

Comparison with Similar Compounds

Uniqueness: 2,3-Dimethyl-2H-indazole-7-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C10H10N2O2

Molecular Weight

190.20 g/mol

IUPAC Name

2,3-dimethylindazole-7-carboxylic acid

InChI

InChI=1S/C10H10N2O2/c1-6-7-4-3-5-8(10(13)14)9(7)11-12(6)2/h3-5H,1-2H3,(H,13,14)

InChI Key

YJZYVUZOVDXUEZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C=CC=C(C2=NN1C)C(=O)O

Origin of Product

United States

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